An In-depth Technical Guide to 3,4-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 3,4-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound found in a variety of plants, including Laggera alata and Lonicera japonica Thunb.[1][2] As a member of the dicaffeoylquinic acid family, it is an ester formed from two molecules of caffeic acid and one molecule of quinic acid.[3] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of 3,4-Dicaffeoylquinic acid, with a focus on its underlying molecular mechanisms.
Chemical Structure and Identification
3,4-Dicaffeoylquinic acid is characterized by a quinic acid core with two caffeoyl groups attached at the 3 and 4 positions.
Table 1: Chemical Identification of 3,4-Dicaffeoylquinic Acid
| Identifier | Value |
| IUPAC Name | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
| Synonyms | 3,4-Di-O-caffeoylquinic acid, Isochlorogenic acid B, 3,4-DCQA |
| CAS Number | 14534-61-3 |
| Molecular Formula | C25H24O12 |
| Molecular Weight | 516.45 g/mol |
| SMILES | O=C(/C=C/c1cc(O)c(O)cc1)O[C@H]2--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(O)C2 |
| InChI Key | UFCLZKMFXSILNL-PSEXTPKNSA-N |
Physicochemical Properties
The physicochemical properties of 3,4-Dicaffeoylquinic acid are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of 3,4-Dicaffeoylquinic Acid
| Property | Value |
| Appearance | Off-white to light yellow solid |
| Melting Point | 140 °C |
| Solubility | DMSO: 50 mg/mL (96.81 mM) (Requires sonication)[1] |
| Ethanol: 50 mg/mL | |
| DMF: 71 mg/mL | |
| PBS (pH 7.2): 25 mg/mL | |
| Storage | Store at -20°C |
Biological Activities and Mechanisms of Action
3,4-Dicaffeoylquinic acid exhibits a broad spectrum of pharmacological activities, which are summarized below.
Antioxidant Activity
3,4-Dicaffeoylquinic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been demonstrated in various in vitro assays.
Table 3: Antioxidant Activity of 3,4-Dicaffeoylquinic Acid
| Assay | EC50 / IC50 |
| DPPH Radical Scavenging Activity | EC50: 68.91 µg/mL[1] |
| Ferric Reducing Activity | EC50: 2.18 µg/mL[1] |
| β-carotene Bleaching Activity | EC50: 23.85 µg/mL[1] |
The antioxidant mechanism of 3,4-Dicaffeoylquinic acid is partly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like 3,4-DCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Anti-inflammatory Activity
3,4-Dicaffeoylquinic acid has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
The anti-inflammatory action involves the inhibition of the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p50/p65 dimer. This, in turn, suppresses the transcription of genes encoding pro-inflammatory proteins. Additionally, 3,4-DCQA can inhibit the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK), which are upstream regulators of NF-κB and other inflammatory responses.
Anti-influenza Activity
A unique biological activity of 3,4-Dicaffeoylquinic acid is its ability to combat influenza A virus infection.[1] This effect is not due to direct viral inhibition but rather through the enhancement of the host's antiviral response. Specifically, 3,4-DCQA has been shown to increase the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) mRNA.[1] TRAIL can induce apoptosis in virus-infected cells, thereby aiding in viral clearance.
Enzyme Inhibitory Activity
3,4-Dicaffeoylquinic acid has also been reported to inhibit certain enzymes, including α-glucosidase, which is relevant to the management of blood glucose levels.
Table 4: Enzyme Inhibitory Activity of 3,4-Dicaffeoylquinic Acid
| Enzyme | EC50 |
| α-Glucosidase | 241.80 µg/mL[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.
Workflow:
Protocol:
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Prepare a stock solution of 3,4-Dicaffeoylquinic acid in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should have a deep purple color.
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In a microplate or cuvette, add a specific volume of the 3,4-DCQA solution at various concentrations.
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Add a fixed volume of the DPPH working solution to each well/cuvette.
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Include a control containing the solvent instead of the sample.
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Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
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The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a stock solution of 3,4-Dicaffeoylquinic acid in a suitable solvent.
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Add a small volume of the sample solution to the FRAP reagent.
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Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
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Measure the absorbance of the resulting blue-colored solution at 593 nm.
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A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
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The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Protocol:
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Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
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Prepare solutions of 3,4-Dicaffeoylquinic acid at various concentrations.
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In a 96-well plate, pre-incubate the enzyme solution with the 3,4-DCQA solution for a specific time (e.g., 10 minutes) at 37°C.
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Initiate the reaction by adding the pNPG solution to the mixture.
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Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
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Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).
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Measure the absorbance of the released p-nitrophenol at 405 nm.
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Acarbose is typically used as a positive control.
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The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
3,4-Dicaffeoylquinic acid is a promising natural compound with a well-defined chemical structure and a range of beneficial biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its unique anti-influenza mechanism, make it a valuable candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The detailed information on its properties, mechanisms of action, and experimental protocols provided in this guide serves as a valuable resource for scientists and researchers working on the development of new therapeutic agents. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential in various human diseases.
References
- 1. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
